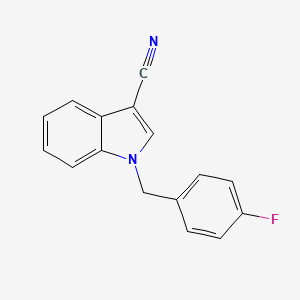

1-(4-fluorobenzyl)-1H-indole-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-Fluorobenzyl)piperazine” is a compound that has been used in the synthesis of a variety of biologically active molecules . It’s structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .

Synthesis Analysis

The synthesis of related compounds involves various stages . For instance, the synthesis of “1-Naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22)” involves metabolic reactions with human liver microsomes .

Molecular Structure Analysis

The molecular formula of “1-(4-Fluorobenzyl)piperazine” is C11H15FN2 . The structure is characterized by the presence of the 4-fluorobenzylpiperazine moiety .

Chemical Reactions Analysis

The consumption of synthetic cannabinoids (SCBs) like “1-Naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22)” results in various effects and can induce toxic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “1-(4-Fluorobenzyl)piperazine” include a molecular weight of 194.25, and it exists as a solid at 20 degrees Celsius .

科学的研究の応用

Synthesis and Structural Analysis

1-(4-Fluorobenzyl)-1H-indole-3-carbonitrile and its derivatives have been a subject of interest due to their structural properties. Studies have focused on their synthesis and crystal structure elucidation, using techniques like IR, 1H NMR, EI mass spectral analysis, and X-ray crystallographic studies. These analyses provide insights into the molecular structure, intramolecular hydrogen bonding, and intermolecular interactions, contributing to the understanding of their chemical properties (Özbey et al., 2004).

Potential Therapeutic Applications

Derivatives of this compound have been explored for their therapeutic potential. For instance, research has been conducted on novel hepatitis B inhibitors, evaluating their effectiveness against the Hepatitis B virus. This includes the study of their electronic and spatial structures, crystallization, Hirshfeld surface analysis, and molecular docking studies (Ivashchenko et al., 2019).

Pharmacophore Model Development

The development of pharmacophore models for HIV-1 integrase inhibitors has utilized derivatives of this compound. These studies involve the design of molecules that can inhibit the strand transfer step of integration at nanomolar concentrations. Such research contributes to the development of new therapeutic agents against HIV (De Luca et al., 2008).

Exploring Chemical Synthesis Techniques

Various chemical synthesis techniques involving this compound derivatives have been explored. These include methods like cross-coupling reactions, yielding polysubstituted indole-2-carbonitriles. Such research aids in understanding the reactivity of indole derivatives and provides pathways for synthesizing complex organic compounds (Hrizi et al., 2021).

Investigating Intermolecular Interactions

Research on this compound derivatives also includes studying their intermolecular interactions. Techniques like Hirshfeld surface analysis and density functional theory (DFT) calculations have been employed. These studies are crucial for understanding the molecular docking and interactions of these compounds with various enzymes, which is significant for drug design and discovery (Venkateshan et al., 2019).

作用機序

Target of Action

It’s worth noting that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.

Pharmacokinetics

It’s known that indole derivatives are rapidly and extensively metabolized . The specific impact of these properties on the bioavailability of 1-(4-fluorobenzyl)-1H-indole-3-carbonitrile would need further investigation.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse molecular and cellular effects.

Safety and Hazards

将来の方向性

特性

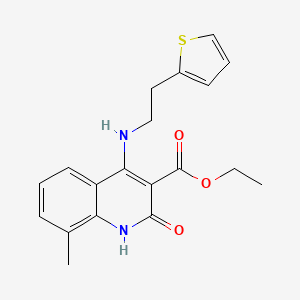

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2/c17-14-7-5-12(6-8-14)10-19-11-13(9-18)15-3-1-2-4-16(15)19/h1-8,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGBBFJGYYKFAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

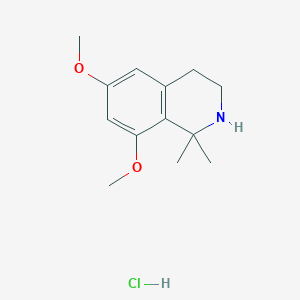

![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate](/img/structure/B2534819.png)

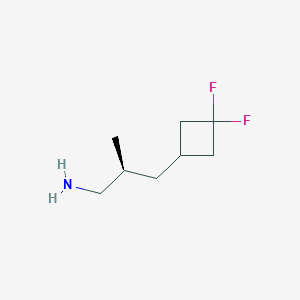

![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride](/img/structure/B2534822.png)

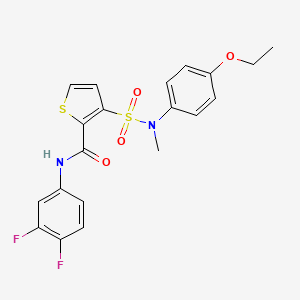

![Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2534827.png)

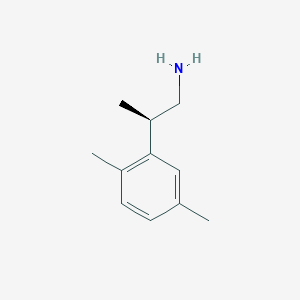

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2534831.png)